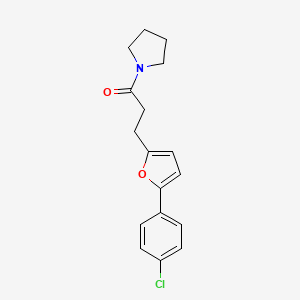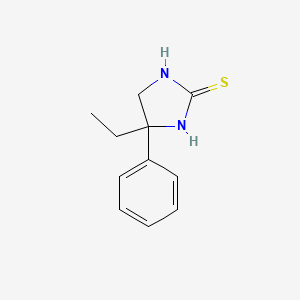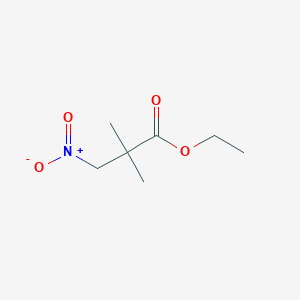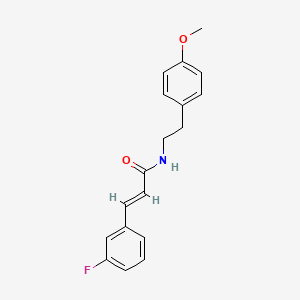![molecular formula C28H20Cl2N2O2 B11951556 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- CAS No. 70729-59-8](/img/structure/B11951556.png)
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- is a complex organic compound with significant applications in various fields This compound is a derivative of anthracenedione, characterized by the presence of dichloro and bis[(4-methylphenyl)amino] groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- typically involves multi-step organic reactions. The starting material is often 9,10-anthracenedione, which undergoes chlorination to introduce the dichloro groups at the 6 and 7 positions. This is followed by a nucleophilic substitution reaction where the bis[(4-methylphenyl)amino] groups are introduced. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.
Applications De Recherche Scientifique
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but lacks the dichloro groups.
9,10-Anthracenedione, 1,8-dichloro-: Similar structure but lacks the bis[(4-methylphenyl)amino] groups.
Uniqueness
The presence of both dichloro and bis[(4-methylphenyl)amino] groups in 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- makes it unique
Propriétés
Numéro CAS |
70729-59-8 |
|---|---|
Formule moléculaire |
C28H20Cl2N2O2 |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
6,7-dichloro-1,4-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20Cl2N2O2/c1-15-3-7-17(8-4-15)31-23-11-12-24(32-18-9-5-16(2)6-10-18)26-25(23)27(33)19-13-21(29)22(30)14-20(19)28(26)34/h3-14,31-32H,1-2H3 |
Clé InChI |
UHUSIGIXPSHDGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)




![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)



